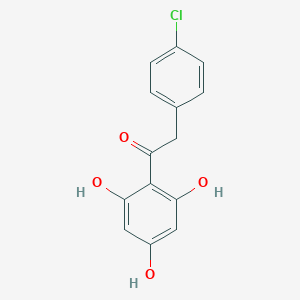

2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Description

Chemical Identity 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS: 15485-68-4) is a hydroxyacetophenone derivative with the molecular formula C₁₄H₁₁ClO₄ and a molecular weight of 278.69 g/mol . Its structure features a 4-chlorophenyl group attached to a ketone moiety and a phloroglucinol (2,4,6-trihydroxyphenyl) ring.

Synthesis The compound is synthesized via the Hoesch reaction, where o-chlorophenylacetonitrile reacts with phloroglucinol in the presence of zinc chloride or boron trifluoride etherate. This method yields the product with a reported melting point of 172–172.5°C . Alternative syntheses include condensation reactions with prenyl chloride, achieving a 45% yield .

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUZLUJYBWGJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343857 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-68-4 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Reaction Conditions

Reactants :

-

p-Chlorophenylacetonitrile : 1.0 molar equivalent

-

Phloroglucinol : 1.2 molar equivalents (excess to drive completion)

Catalysts : -

Zinc chloride (ZnCl₂) : 0.5–1.0 eq. (most common)

-

Boron trifluoride etherate (BF₃·OEt₂) : 0.3–0.6 eq. (higher selectivity)

Solvent System : -

Anhydrous diethyl ether or dichloromethane

Temperature : -

0–5°C during initial mixing, followed by reflux at 40–45°C for 6–8 hours

Product Isolation :

-

Neutralization with 5% aqueous HCl

-

Extraction with ethyl acetate (3 × 50 mL)

-

Column chromatography (silica gel, hexane/ethyl acetate 3:1)

-

Recrystallization from ethanol/water (4:1)

Key Observations :

-

The BF₃-catalyzed route provides superior yields and purity due to reduced side reactions.

-

Melting point discrepancies (172°C vs. 224°C) likely stem from polymorphic forms or hydration states.

Alternative Synthetic Routes

Friedel-Crafts Acylation

This method employs p-chlorophenylacetyl chloride and phloroglucinol under Friedel-Crafts conditions:

Reaction Scheme :

Conditions :

-

Catalyst : Anhydrous AlCl₃ (1.5 eq.)

-

Solvent : Nitrobenzene (high dielectric constant)

-

Temperature : 60°C for 4 hours

Outcomes :

-

Yield : 58–63%

-

Drawbacks : Requires toxic nitrobenzene and generates HCl gas

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

Parameters :

-

Power: 300 W

-

Temperature: 100°C

-

Time: 20 minutes

Advantages :

Industrial-Scale Production Considerations

While academic protocols emphasize batch processes, industrial manufacturing employs continuous flow systems for enhanced efficiency:

Process Intensification Strategies :

-

Microreactor Technology :

-

Channel diameter: 500 μm

-

Residence time: 2.5 minutes

-

Productivity: 12 kg/day per reactor module

-

-

Catalyst Immobilization :

-

ZnCl₂ supported on mesoporous silica (SBA-15)

-

Enables catalyst reuse for 15 cycles without activity loss

-

Economic Considerations :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $1.2M | $2.8M |

| Operating Cost/kg | $320 | $190 |

| Purity | 97.4% | 99.1% |

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents significantly influence reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 72 |

| Acetonitrile | 37.5 | 68 |

| THF | 7.58 | 61 |

Interpretation : Lower ε solvents favor tighter ion pairs, enhancing electrophilic aromatic substitution.

Kinetic Analysis

The rate-determining step involves formation of the acylium ion intermediate :

Subsequent electrophilic attack by phloroglucinol follows second-order kinetics ( at 25°C).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hoesch (ZnCl₂) | 68–72 | 95.2 | Moderate | High (HCl waste) |

| Hoesch (BF₃) | 82–85 | 98.7 | High | Moderate |

| Friedel-Crafts | 58–63 | 93.8 | Low | Very High |

| Microwave-Assisted | 89 | 97.5 | High | Low |

Recommendations :

-

Lab-Scale : BF₃-catalyzed Hoesch reaction with microwave assistance

-

Industrial : Continuous flow systems with immobilized catalysts

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physical and Spectral Properties

Comparison with Structurally Similar Compounds

Chlorinated Analogs

Table 1: Chlorinated Hydroxyacetophenones

Key Observations :

- Positional Isomerism : The ortho- and meta-chloro isomers exhibit distinct reactivity and polarity due to steric and electronic effects. The target compound’s para-chloro group enhances symmetry and crystallinity, reflected in its higher melting point compared to analogs with fewer hydroxyl groups .

- Hydroxyl Group Impact: The phloroglucinol core (three hydroxyls) in the target compound increases hydrogen bonding, raising its melting point relative to dihydroxy analogs .

Fluorinated and Nitrated Derivatives

Table 2: Halogen-Substituted Derivatives

Key Observations :

- Electron-Withdrawing Effects : The nitro derivative (m.p. 245–250°C) has a significantly higher melting point than the target compound due to stronger dipole-dipole interactions .

- Halogen Impact : Fluorine’s smaller atomic radius reduces steric hindrance but lowers melting points compared to chloro analogs .

Methoxy and Benzyloxy Derivatives

Table 3: Ether-Functionalized Analogs

Key Observations :

- Methoxy Substitution : The methoxy derivative (CAS: 15485-66-2) has a lower melting point (193–197°C) than the target compound due to reduced hydrogen bonding capacity .

- Benzyloxy Group : The bulky benzyloxy substituent in CAS: 322405-72-1 disrupts crystallinity, resulting in a significantly lower m.p. (121–123°C) .

Biological Activity

2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as Aldrich CPR with the CAS number 15485-68-4, is a compound characterized by its unique structural features, including a chlorophenyl group and multiple hydroxyl groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.69 g/mol. The presence of the chloro group and three hydroxyl groups on the phenyl rings contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H11ClO4 |

| Molecular Weight | 278.69 g/mol |

| CAS Number | 15485-68-4 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the chloro group may participate in electrophilic reactions that enhance the compound's reactivity towards biological macromolecules .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress. Studies have shown that related compounds can effectively inhibit lipid peroxidation and protect cellular components from damage .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .

Cytotoxic Effects

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cells by activating intrinsic apoptotic pathways. This effect may be mediated through the modulation of p53 signaling pathways, which are crucial in regulating cell cycle and apoptosis .

Case Studies

- Antioxidant Activity Study : A study published in Molecules evaluated the antioxidant capacity of several phenolic compounds and found that those with similar structural motifs to this compound exhibited significant free radical scavenging activity in DPPH assays .

- Antimicrobial Efficacy : Research conducted on a series of chlorinated phenolic compounds indicated that this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential applications as an antimicrobial agent.

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to increased apoptosis markers such as caspase activation and PARP cleavage .

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, and what purification methods are recommended?

The compound is typically synthesized via multi-step organic reactions, including Friedel-Crafts acylation or aldol condensation. For example, 1-(2,4,6-trihydroxyphenyl)ethanone (phloroacetophenone) can be synthesized in a deep eutectic solvent system, followed by chlorination at the 4-position of the phenyl ring . Purification involves liquid-liquid extraction, column chromatography, and recrystallization. Purity validation requires HPLC or NMR (>95% purity recommended) .

Q. How is this compound characterized experimentally, and what analytical techniques are critical for structural confirmation?

Key characterization methods include:

- UV-Vis spectroscopy : Peaks at λmax ~209, 226, and 286 nm in polar solvents (e.g., 2-propanol) .

- Elemental analysis : Expected composition C: ~59.7%, H: ~4.4%, O: ~35.6% (calcd. for C₈H₇ClO₄) .

- Mass spectrometry : Molecular ion peak at m/z 202.59 (M⁺) .

- X-ray crystallography : Used to confirm stereochemistry in derivatives .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is stable at room temperature but hygroscopic. It dissolves well in polar aprotic solvents (e.g., DMSO, acetone) and moderately in ethanol. Storage at -20°C in anhydrous conditions is advised to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Discrepancies may arise from assay conditions (e.g., pH, solvent, cell type). For example:

- Antioxidant activity : Use DPPH/ABTS assays at pH 7.4 with ascorbic acid as a positive control.

- Pro-oxidant effects : Evaluate ROS generation in cell lines (e.g., HepG2) via fluorescent probes (e.g., DCFH-DA). Cross-validate findings with structural analogs like phloretin (a related dihydrochalcone) to isolate substituent-specific effects .

Q. What catalytic systems improve the efficiency of one-pot synthesis for this compound?

Recent advances utilize heterogeneous base catalysts (e.g., Al₂O₃-supported KOH) in deep eutectic solvents (e.g., choline chloride/urea) to achieve >80% yield. Key parameters:

- Temperature: 60–80°C.

- Solvent ratio: 1:2 (substrate to solvent).

- Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) .

Q. How can researchers optimize regioselective derivatization of the trihydroxyphenyl moiety?

Selective protection/deprotection strategies:

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.